molecular formula C18H24N4O B1146648 N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide CAS No. 1224925-76-1

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide

Cat. No. B1146648
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
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Description

Synthesis Analysis

The synthesis of related indazole carboxamide compounds involves complex chemical reactions, often starting with the formation of azabicyclo nonan-3-yl derivatives which are then further modified. For instance, the synthesis of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a similar compound, was achieved through alkylation followed by HPLC purification to obtain a high specific activity radioligand (Robertson et al., 1990). This method highlights the intricate steps involved in synthesizing such molecules, including careful selection of starting materials and conditions to ensure the incorporation of specific isotopes or substituents.

Molecular Structure Analysis

The molecular structure of compounds within this class often includes an azabicyclo nonan-3-yl core with various substituents that influence their binding and activity. A detailed 1D and 2D NMR study on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones provided insights into their stereochemical assignments, confirming that these compounds exist in a twin-chair conformation with equatorial orientation of substituents (Park et al., 2011). This structural information is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions and Properties

The chemical reactivity of such compounds is often explored through their interactions with various reagents and conditions to unveil potential biological activities. For example, the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands demonstrated the versatility of the azabicyclo[3.3.1]nonan-3alpha-yl core in generating compounds with high affinity and selectivity for sigma2 versus sigma1 receptors (Vangveravong et al., 2006). This suggests a broad spectrum of chemical reactions that can be employed to modify the core structure for desired properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. Crystallographic studies provide detailed insights into the molecular and supramolecular architecture of such compounds, which is fundamental for the design of materials with specific physical properties. However, specific studies on the physical properties of "N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide" are not available in the provided references.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the application of these compounds in various fields. The synthesis and evaluation of these compounds often involve examining their pharmacological potential, elucidating their mechanism of action, and assessing their selectivity and potency. For example, the study of sigma2 receptor ligands highlights the importance of chemical modifications to achieve desired biological activities (Vangveravong et al., 2006).

Scientific Research Applications

Method Development for Granisetron Impurities

A study by Rao et al. (2017) developed a method using high-performance liquid chromatography for determining granisetron hydrochloride and related impurities, including N-[(1R,5S)-9-azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide. This method was validated for specificity, accuracy, and other parameters, highlighting its importance in pharmaceutical quality control Rao et al., 2017.

Structural Analysis of Granisetron and Its Complex

Ravikumar and Sridhar (2010) conducted an X-ray diffraction study on granisetron, which includes the 9-azabicyclo[3.3.1]nonan-3-yl moiety. They examined its structure, conformation, and interactions, providing insights into its pharmacological properties Ravikumar & Sridhar, 2010.

Radioligand Development for 5HT3 Receptors

Robertson et al. (1990) synthesized a tritium-labeled compound related to the target chemical for studying 5HT3 receptors. This research offered valuable information about the interaction between certain indazole classes of serotonin antagonists and 5HT3 receptors Robertson et al., 1990.

Pharmacological Studies in Visceral Hypersensitivity

Langlois et al. (1996) investigated granisetron, containing the 9-azabicyclo[3.3.1]nonan-3-yl structure, in a rat model of visceral hypersensitivity. This study contributes to understanding the heterogeneity in potency of 5-HT3 receptor antagonists Langlois et al., 1996.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-GHZBYRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sancuso

CAS RN

109889-09-0
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
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N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide

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